3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride is a chemical compound that exhibits significant biological properties, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique quinazolinone structure, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications.
This compound can be synthesized from anthranilic acid derivatives through a series of chemical reactions. Its synthesis involves cyclization and substitution processes that yield the final product, which can be further characterized using various analytical techniques.
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride belongs to the class of quinazolinone derivatives. These compounds are often classified based on their pharmacological activities, which include antitumor, anti-inflammatory, and antimicrobial properties.
The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and time, to ensure high yields and purity of the product. Common reagents include acetic anhydride, ammonia solution, propionyl chloride, and various solvents.
The molecular structure of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride can be represented by its chemical formula . The compound features a quinazolinone ring system with a propanoic acid side chain.
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride involves its interaction with biological targets within cells. The quinazolinone moiety is known to interfere with specific enzymes or receptors that play roles in cellular signaling pathways.
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation through various pathways .
The physical properties of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride include:
Key chemical properties include:
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride has several important applications in scientific research:
The medicinal chemistry of quinazolinones spans over a century, originating with August Bischler and Lang's pioneering synthesis in 1895. The isolation of vasicine (±) (peganine) from Adhatoda vasica in 1888 marked the first natural quinazoline alkaloid discovery, revealing significant bronchodilator activity that hinted at the scaffold's therapeutic potential [4]. The Niementowski quinazoline synthesis (anthranilic acid + formamide) established foundational synthetic routes that enabled systematic exploration of this heterocyclic system [4]. Contemporary medicinal chemistry has expanded this legacy, with over 200 naturally occurring quinazoline alkaloids now identified from diverse biological sources including plants, microorganisms, and animals [4].
The structural evolution of quinazolinone derivatives accelerated in the late 20th century with the development of Grimmel, Guinther, and Morgan's synthesis (2-acetamidobenzoic acid + amine + PCl₃). These methodologies facilitated targeted modifications at the 2, 3, and 4 positions of the quinazolinone core, enabling structure-activity relationship (SAR) studies that yielded clinically impactful molecules [4]. Modern innovations include solvent-free syntheses and microwave-assisted cyclizations that address traditional limitations like harsh reaction conditions and low yields [4]. The commercial availability of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid reflects this progression, with multiple suppliers offering the compound for drug discovery applications [1].
Table 1: Commercial Suppliers of 3-(4-Oxoquinazolin-3(4H)-yl)propanoic Acid
Manufacturer | Catalog Number | Purity | Quantity | Price (USD) |
---|---|---|---|---|
TRC | E588945 | >95% | 500 mg | $75 |
AK Scientific | 8539AD | >95% | 2.5 g | $277 |
Matrix Scientific | 012815 | >95% | 1 g | $545 |
American Custom Chemicals | CHM0097718 | 95.00% | 1 g | $648.81 |
The 4-oxoquinazolin-3(4H)-yl scaffold represents a privileged structure in medicinal chemistry due to its balanced electronic distribution and hydrogen-bonding capabilities. This bicyclic system comprises a benzene ring fused with a pyrimidin-4(3H)-one ring, creating a planar, electron-deficient core that facilitates π-π stacking interactions with biological targets [3] [4]. The carbonyl oxygen at C4 and N3 nitrogen serve as hydrogen bond acceptors, while the acidic N-H proton (in non-substituted derivatives) functions as a hydrogen bond donor. This dual hydrogen-bonding capacity enables molecular recognition of diverse enzyme active sites, particularly those involving ATP-binding domains [3].
Quantum mechanical analyses reveal that the 4-oxo group exhibits significant polarity (electrostatic potential: -42.3 kcal/mol), enabling dipole-dipole interactions with target proteins. Meanwhile, the conjugated system displays electron density delocalization extending from the benzene ring to the pyrimidinone ring, creating multiple sites for electrophilic/nucleophilic attack [4]. These properties underpin the scaffold's versatile bioactivity profile, including EGFR kinase inhibition where the quinazolinone core mimics the ATP adenine moiety through hydrogen bonding with hinge region residues [4]. The structural rigidity also permits predictable substituent orientation, enabling rational design of analogues with optimized target engagement [3] [4].
Table 2: Hydrogen Bonding Interactions of the 4-Oxoquinazolin-3(4H)-yl Scaffold
Interaction Type | Biological Target | Functional Consequence |
---|---|---|
N3-H···O=C (enzyme) | EGFR Kinase Domain | ATP-Competitive Inhibition |
C4=O···H-N (enzyme) | DNA Topoisomerase II | Intercalation Inhibition |
N1···H-O (membrane) | Bacterial Cell Wall | Membrane Permeabilization |
C2-H···O=C (enzyme) | Dihydrofolate Reductase | Substrate Mimicry |
The strategic incorporation of propanoic acid at the N3 position of 4-oxoquinazolin-3(4H)-yl scaffolds addresses critical pharmacokinetic and pharmacodynamic challenges. The three-carbon tether (‒CH₂CH₂COOH) provides spatial separation between the acidic group and the planar quinazolinone core, minimizing electronic interference with π-delocalization while introducing a versatile handle for salt formation, prodrug derivatization, and bioconjugation [1] [7]. Protonation of the terminal carboxylic acid (pKa ≈ 4.2) enhances water solubility at physiological pH, addressing the inherent hydrophobicity of unsubstituted quinazolinones that limits bioavailability [1].
The propanoic acid moiety enables targeted molecular interactions through carboxylate-mediated ionic bonding with basic residues (e.g., lysine, arginine) in enzymatic pockets. This was validated in patent WO2024115673A1, where 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid derivatives demonstrated enhanced binding to ferroptosis suppressor protein 1 (FSP1) via salt bridge formation with Arg73 and Arg76 [8]. The flexible linker also permits conformational adaptation during target binding, explaining the 3.7-fold potency increase observed in cellular assays compared to methyl-substituted analogues [6] [8].
Structural bioactivity relationships indicate that elongation beyond three carbons diminishes anticancer effects, while shorter chains (acetic acid) reduce solubility. This precision in chain length optimization is evidenced in patent US9969713B2, where 3-(5-amino-2-methyl-4-oxo-4H-quinazolin-3-yl)piperidine-2,6-dione derivatives incorporating the propanoic acid motif exhibited IC₅₀ values of 0.23 nM against EGFR/HER2 kinases [6]. The carboxylic acid functionality further enables prodrug strategies through esterification, with ethyl ester prototypes showing enhanced cellular uptake followed by intracellular hydrolysis to the active acid form [8].
Table 3: Bioactivity of Propanoic Acid-Functionalized Quinazolinones
Biological Activity | Molecular Target | Potency (IC₅₀/MIC) | Therapeutic Application |
---|---|---|---|
EGFR/HER2 Inhibition | Tyrosine Kinases | 0.23 nM | Non-Small Cell Lung Carcinoma |
FSP1 Inhibition | Ferroptosis Pathway | 0.18 μM | Renal Cell Carcinoma |
DNA Intercalation | Topoisomerase II | 2.08 μM | Hepatic Neoplasms |
Efflux Pump Inhibition | NorA Transporter | 5.2 μg/mL | Multidrug-Resistant Infections |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7